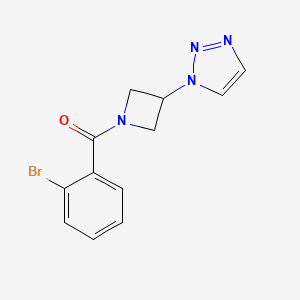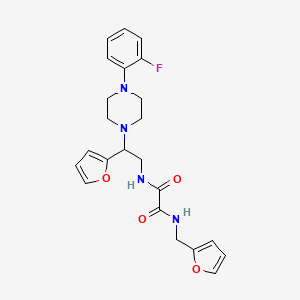![molecular formula C17H19NO5S2 B2481947 Acide 2-[(5Z)-5-[(2,3-diméthoxyphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]pentanoïque CAS No. 861117-39-7](/img/structure/B2481947.png)
Acide 2-[(5Z)-5-[(2,3-diméthoxyphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]pentanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex chemical compound that features in multiple research fields. The compound’s structure comprises a 1,3-thiazolidine ring, substituted with a dimethoxyphenyl group, and further modified with pentanoic acid. Its unique configuration makes it valuable for synthetic and medicinal chemistry.
Applications De Recherche Scientifique
Chemistry:
Catalysts: : Utilized in various organic reactions due to its reactive functional groups.
Synthesis Intermediates: : Acts as an intermediate for other complex molecules.
Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.
Cell Signaling: : Studied for its potential effects on cellular pathways.
Drug Development: : Explored for therapeutic potential in treating diseases.
Biochemical Research: : Used to probe biochemical pathways and mechanisms.
Polymer Production: : Serves as a building block in synthesizing specialized polymers.
Agricultural Chemicals: : Basis for developing pest-resistant compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Synthesizing 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves multiple steps:
Condensation Reactions: : Initial condensation of the dimethoxyphenyl derivative with thiazolidinone intermediate.
Oxidation/Reduction Steps: : Adjusting oxidation states as required, often with reagents like sodium borohydride.
Final Acid Addition: : Incorporating the pentanoic acid under acidic conditions to complete the molecule.
Industrial Production Methods: Large-scale synthesis often employs catalytic processes, enhancing yield and purity:
Catalytic Hydrogenation: : Using palladium or platinum catalysts to streamline complex reaction steps.
High-Pressure Techniques: : Applied in industrial reactors to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction with strong reducing agents like lithium aluminum hydride targets specific functional groups.
Substitution: : Nucleophilic substitution, particularly at the thiazolidine ring, leads to diverse derivatives.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, methanol.
Sulfoxides/Sulfones: : Formed via oxidation.
Alcohols/Amines: : Products of reduction.
Substituted Thiazolidines: : From nucleophilic substitution.
Mécanisme D'action
Molecular Targets and Pathways: The compound’s biological activity often hinges on its ability to interact with enzymes and cellular receptors, modulating signaling pathways. The thiazolidine ring and the dimethoxyphenyl group play key roles in binding to biological targets, influencing cell behavior and biochemical responses.
Comparaison Avec Des Composés Similaires
Unique Features: Compared to other thiazolidine derivatives, the presence of the dimethoxyphenyl group and pentanoic acid imparts distinct chemical properties and reactivity.
Similar Compounds:4-Oxo-2-sulfanylidene-1,3-thiazolidines: : Variants with differing substituents.
Phenyl-substituted thiazolidines: : Compounds with phenyl groups in place of dimethoxyphenyl.
Carboxylic acid derivatives: : Similar thiazolidines with various acid groups.
These distinctions highlight the compound’s unique place in chemical and biological research, making it a valuable subject for further study.
Propriétés
IUPAC Name |
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBGGGXDKGXOC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)



![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)

![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one](/img/structure/B2481880.png)


![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B2481883.png)
![4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2481884.png)

